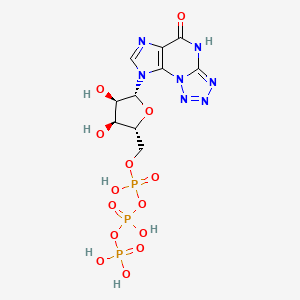![molecular formula C20H20N6S2 B14454213 3,3'-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole] CAS No. 72743-87-4](/img/structure/B14454213.png)
3,3'-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole] is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two triazole rings connected by an ethane-1,2-diyl bridge, with each triazole ring substituted with a phenyl group and a methylsulfanyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole] typically involves the following steps:
Formation of Triazole Rings: The triazole rings can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Substitution Reactions: The phenyl and methylsulfanyl groups are introduced through substitution reactions using suitable reagents such as phenyl halides and methylthiol.
Coupling Reaction: The two triazole rings are then coupled using an ethane-1,2-diyl bridge, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the cyclization, substitution, and coupling reactions in a stepwise manner.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole rings or the phenyl groups, potentially leading to the formation of dihydrotriazoles or reduced phenyl derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed in substitution reactions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydrotriazoles, reduced phenyl derivatives.
Substitution Products: Various substituted triazole derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability and conductivity.
Biology
Antimicrobial Agents: The compound exhibits potential antimicrobial activity against various bacterial and fungal strains.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
Therapeutics: It may have therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Agriculture: The compound can be used as a fungicide or pesticide to protect crops from diseases and pests.
Chemical Manufacturing: It can serve as an intermediate in the synthesis of other valuable chemicals and materials.
作用機序
The mechanism of action of 3,3’-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole] involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The triazole rings can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or modulation of their activity. The methylsulfanyl and phenyl groups contribute to the compound’s lipophilicity and ability to penetrate biological membranes, enhancing its bioavailability and efficacy.
類似化合物との比較
Similar Compounds
3,3’-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4H-1,2,4-triazole]: Lacks the phenyl groups, resulting in different chemical and biological properties.
3,3’-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-1H-1,2,4-triazole]: Contains a different isomeric form of the triazole ring, leading to variations in reactivity and applications.
3,3’-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,3-triazole]:
Uniqueness
The uniqueness of 3,3’-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole] lies in its specific substitution pattern and the presence of both phenyl and methylsulfanyl groups
特性
CAS番号 |
72743-87-4 |
|---|---|
分子式 |
C20H20N6S2 |
分子量 |
408.5 g/mol |
IUPAC名 |
3-methylsulfanyl-5-[2-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)ethyl]-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C20H20N6S2/c1-27-19-23-21-17(25(19)15-9-5-3-6-10-15)13-14-18-22-24-20(28-2)26(18)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChIキー |
KDLONNBUWWPMGS-UHFFFAOYSA-N |
正規SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)CCC3=NN=C(N3C4=CC=CC=C4)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid](/img/structure/B14454140.png)
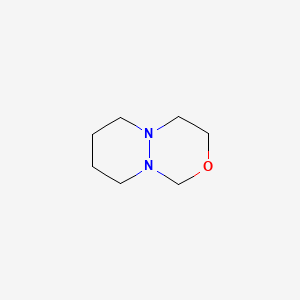
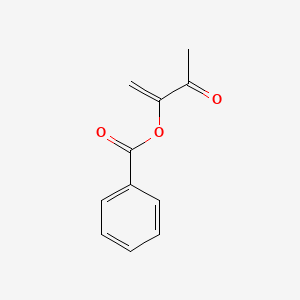
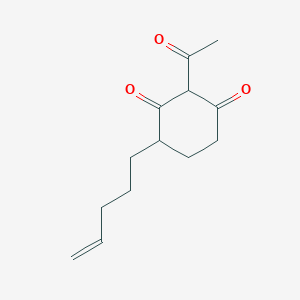
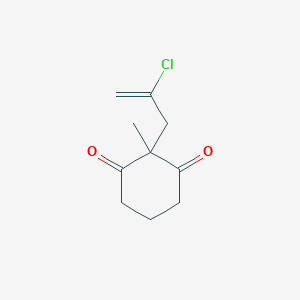
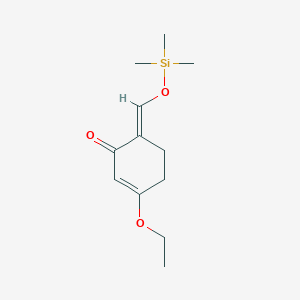
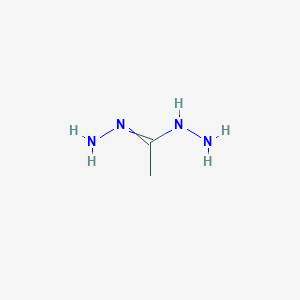

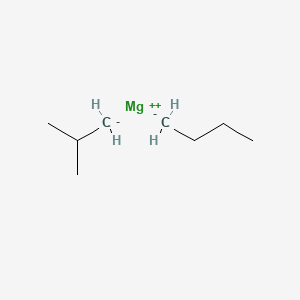



![Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro-](/img/structure/B14454197.png)
